Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
CAS No.: 145613-12-3
Cat. No.: VC21120389
Molecular Formula: C11H6N2Na3O6PS2
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145613-12-3 |
|---|---|
| Molecular Formula | C11H6N2Na3O6PS2 |
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | trisodium;(4S)-2-(6-phosphonatooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H9N2O6PS2.3Na/c14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t7-;;;/m1.../s1 |
| Standard InChI Key | QVWNEBIRLVIOBC-LSBIWMFESA-K |
| Isomeric SMILES | C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
| SMILES | C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
| Canonical SMILES | C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a molecular formula of C11H6N2Na3O6PS2 and a molecular weight of 426.3 g/mol . It is also known by its CAS number, 145613-12-3, and is a derivative of D-Luciferin 6'-O-phosphate trisodium salt .
Synthesis and Related Compounds
The synthesis of this compound typically involves the parent compound, (4S)-2-(6-phosphonooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, which is then converted into its trisodium salt form . The synthesis of benzothiazole derivatives often employs various methods such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .
Synthesis Methods:
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Parent Compound: (4S)-2-(6-phosphonooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Synthetic Techniques: Diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization
Applications and Research Findings
While specific applications of Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate are not widely documented, benzothiazole derivatives have shown potential in various fields. For instance, benzothiazoles have been explored for their anti-tubercular and antimicrobial activities . Additionally, benzothiazole-based compounds like BTH (benzothiadiazole) are used in plant science to regulate reactive oxygen species and delay senescence in fruits .
Applications of Benzothiazole Derivatives:
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Anti-tubercular Activity: Benzothiazole derivatives have shown promising activity against M. tuberculosis .
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Antimicrobial Activity: New derivatives exhibit moderate to good antimicrobial activity .
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Plant Science: Benzothiadiazole (BTH) is used to delay senescence and improve fruit quality .
Applications of Benzothiazole Derivatives
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